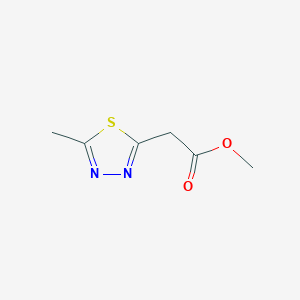

Methyl 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate” is a derivative of 1,3,4-thiadiazole . Thiadiazole derivatives have been the subject of considerable interest for designing new antitumor agents . They have shown a wide range of therapeutic activities like antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, and anti-leishmanial .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with suitable solvents . For example, N4-(5-methyl-1,3,4-thiadiazol-2-yl)thiazole-2,4-diamine derivatives have been synthesized by the reaction of 2-amino-5-methyl-1,3,4-thiadiazole and chloroaecetylchloride with suitable solvent, then cyclized with thiourea at reflux temperature in methanol .Applications De Recherche Scientifique

Synthesis and Reactions in Medicinal Chemistry

Methyl 2-(thiazol-2-ylcarbamoyl)acetate, related to Methyl 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate, was synthesized and used in creating various derivatives with potential medicinal properties. For example, it was used to produce thiosemicarbazide, triazole, and Schiff base derivatives, some of which showed promising antihypertensive α-blocking activity (Abdel-Wahab et al., 2008).

Role in Antibiotic Synthesis

Methyl 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetate, closely related to the compound , was important in synthesizing a side-chain of fourth-generation cephem antibiotics, a class of β-lactam antibiotics (Tatsuta et al., 1994).

Electrochemical Applications

The electrochemical synthesis of 1,3,4-thiadiazol-2-ylthio-substituted catechols in aqueous medium was studied, involving a compound similar to this compound. This research highlights the compound's potential in advanced chemical synthesis techniques (Zeng et al., 2009).

Analgesic, Anti-Inflammatory, and Antimicrobial Activities

Research involving derivatives of 5-methyl-2-benzoxazolinone, a related compound, demonstrated significant activities in the analgesic-anti-inflammatory field. These derivatives showed potential for pharmaceutical development (Salgın-Gökşen et al., 2007).

Applications in Antiviral Research

A study synthesized novel 1,3,4-thiadiazole-1,2,3-triazole hybrids, starting from a molecule similar to this compound, and investigated their antiviral activity against COVID-19. This research is crucial for developing new antiviral agents (Rashdan et al., 2021).

Fungicidal and Antiviral Activities

A study on 5-methyl-1,2,3-thiadiazoles synthesized via the Ugi reaction demonstrated potential fungicidal and antivirus activities. This highlights the role of thiadiazoles in pesticide development (Zheng et al., 2010).

Mécanisme D'action

Target of Action

Methyl 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate is a derivative of the thiazole group . Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds . They have been reported to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . .

Mode of Action

For instance, the thiazole ring’s aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution .

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Thiazole derivatives are known to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Orientations Futures

The future directions for research on “Methyl 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate” and related compounds could involve further exploration of their therapeutic potential. Given their wide range of activities, these compounds could be investigated for potential applications in treating various diseases, including cancer .

Analyse Biochimique

Biochemical Properties

It is known that thiadiazole derivatives, which include this compound, have been synthesized and tested for their antimicrobial activity .

Cellular Effects

The cellular effects of Methyl 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate are currently not well-documented. Related thiadiazole derivatives have shown antimicrobial activity against E. coli, B. mycoides, and C. albicans . This suggests that these compounds may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that thiadiazole derivatives can exert their effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Related compounds have been studied for their stability, degradation, and long-term effects on cellular function .

Metabolic Pathways

Thiadiazole derivatives are known to interact with various enzymes and cofactors .

Propriétés

IUPAC Name |

methyl 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c1-4-7-8-5(11-4)3-6(9)10-2/h3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASORTTCEDZBERK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(4-methylphenoxy)methyl]-N-(4-nitrophenyl)furan-2-carboxamide](/img/structure/B2834151.png)

![N-{3-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide](/img/structure/B2834155.png)

![N-(4-ethylphenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2834161.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2834171.png)